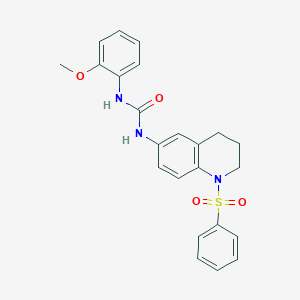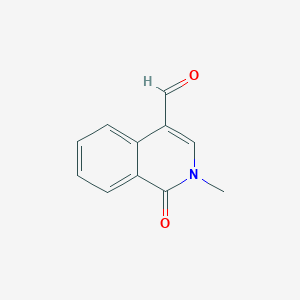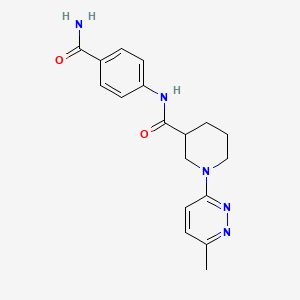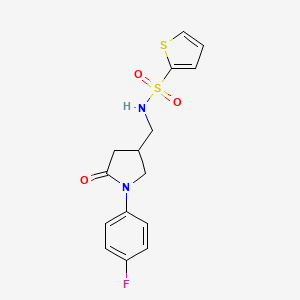![molecular formula C20H12N4O6 B2662836 9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid CAS No. 326013-13-2](/img/structure/B2662836.png)
9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid” are not available, it’s worth noting that hydrazones derived from α-dicarbonyl compounds have practical significance and are often used as substrates in the synthesis of heterocyclic structures .Applications De Recherche Scientifique
Organosolubility and Optical Transparency
A study by Zhang et al. (2010) focused on novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer, emphasizing its organosolubility and optical transparency. These polyimides demonstrated excellent solubility in organic solvents, such as N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and m-cresol, and could form transparent, flexible, and strong films. The films showcased low moisture absorption and dielectric constants, alongside high thermal stability and glass transition temperatures, indicating their potential for various scientific and industrial applications (Shujiang Zhang et al., 2010).
Intramolecular C-H Activation
Zhao et al. (2007) explored a palladium migration process involving intramolecular C-H activation to prepare derivatives of fluoren-9-one and xanthen-9-one. This synthesis involved a dual mechanism, incorporating both palladium migration and C-H activation, potentially proceeding through an organopalladium(IV) hydride intermediate. The process presents a novel approach for synthesizing biologically interesting compounds, showcasing the chemical versatility of fluorene derivatives (Jian Zhao et al., 2007).
Acid-Triggered Fluorophore Switch
Wang et al. (2005) synthesized a series of 9-(cycloheptatrienylidene)fluorene derivatives demonstrating acid-triggered "switch on" fluorescence. These derivatives were shown to be acid-sensing fluorophores, useful as indicators in acidic environments. The study highlights the potential of fluorene derivatives in developing fluorescent sensors for pH and other analytes, contributing to fields such as environmental monitoring and diagnostic assays (Zixing Wang et al., 2005).
Thermodynamic Properties
Oliveira et al. (2013) conducted a combined experimental and computational thermodynamic study on fluorene-9-methanol and fluorene-9-carboxylic acid. This work involved measuring standard molar enthalpies of formation, entropies of sublimation and vaporization, and Gibbs energy of formation. The detailed thermodynamic characterization of these fluorene derivatives provides essential data for their application in material science and chemical engineering, underlining their stability and reactivity (J. A. Oliveira et al., 2013).
Fluorescent pH Sensor
Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore, demonstrating aggregation-induced emission (AIE) and reversible protonation-deprotonation induced emission switching. This fluorophore acts as a fluorescent pH sensor in both solution and solid state, showcasing the potential of fluorene derivatives in sensor technology, particularly for detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).
Propriétés
IUPAC Name |
(9E)-9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O6/c25-20(26)15-7-3-6-13-12-4-1-2-5-14(12)19(18(13)15)22-21-16-9-8-11(23(27)28)10-17(16)24(29)30/h1-10,21H,(H,25,26)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYAUGMNUBQGBT-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2662755.png)


![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2662762.png)


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662767.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2662768.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2662770.png)
![{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride](/img/structure/B2662772.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)

